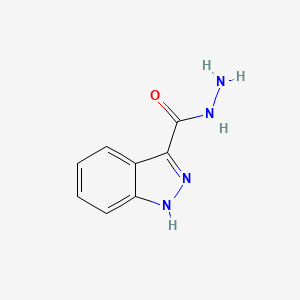

1H-indazole-3-carbohydrazide

Overview

Description

1H-indazole-3-carbohydrazide is a compound that falls under the category of indazole-containing heterocyclic compounds . These compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Synthesis Analysis

The synthesis of 1H-indazoles has been a subject of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A general access to this motif, based on the nitrosation of indoles in a slightly acidic environment, has been reported .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones to 1H-indazoles has also been reported .Scientific Research Applications

Potential Male Contraceptive

1H-indazole-3-carbohydrazide has been studied for its potential as a male contraceptive. Research indicates that it can induce reversible germ cell loss from the seminiferous epithelium in rats, leading to temporary infertility. This effect is reversible upon the drug's metabolic clearance, allowing fertility to return. The studies have explored various administration methods including oral, intraperitoneal, and intramuscular, and confirmed its potential as a reversible contraceptive (Cheng et al., 2005); (Grima et al., 2001).

Kinase Inhibitors in Medicinal Chemistry

Indazole derivatives, including 1H-indazole-3-carbohydrazide, are gaining attention as kinase inhibitors in medicinal chemistry. These compounds are key intermediates for various polyfunctionalized indazoles (Chevalier et al., 2018).

Immunotherapy Applications

Certain 1H-indazole derivatives, specifically 3-carbohydrazide derivatives, have been identified as potent inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This suggests their potential application in immunotherapy for diseases associated with immune suppression, including cancer (Pradhan et al., 2017).

Antiproliferative Activity

1H-indazole-3-carbohydrazide derivatives have been evaluated for their antiproliferative activity against various cancer cell lines. Some derivatives showed significant growth inhibition, indicating potential applications in cancer treatment (Maggio et al., 2011).

Antibacterial and Antifungal Agent

Indazole scaffolds, including 1H-indazole-3-carbohydrazide, have exhibited antimicrobial and anti-inflammatory properties. They have shown effectiveness against various bacterial strains and fungal infections, suggesting their use as antibacterial and antifungal agents (Panda et al., 2022).

Safety and Hazards

1H-indazole-3-carbohydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to handle it in accordance with good industrial hygiene and safety practice .

Future Directions

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Therefore, the future directions in this field could involve the development of more efficient and sustainable C–N bond-forming reactions to N-heterocyclic frameworks .

properties

IUPAC Name |

1H-indazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-10-8(13)7-5-3-1-2-4-6(5)11-12-7/h1-4H,9H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUPSJAGJHYWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369474 | |

| Record name | 1H-indazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indazole-3-carbohydrazide | |

CAS RN |

59591-84-3 | |

| Record name | 1H-indazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1596734.png)

![4-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1596735.png)

![[4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid](/img/structure/B1596740.png)

![[(4-Methyl-2-nitrophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B1596743.png)